1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves several steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a suitable aromatic compound to introduce the propyl group.
Cyclization: The formation of the chromeno[2,3-c]pyrrole ring system is achieved through a cyclization reaction, often under acidic conditions.
Hydroxylation and Methoxylation:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interacting with DNA: The compound may intercalate into DNA, affecting gene expression and cell proliferation.
Modulating Signaling Pathways: It can influence signaling pathways such as the MAPK/ERK pathway, leading to changes in cell behavior.
Comparison with Similar Compounds
1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with similar compounds such as:
(3-Bromo-4-hydroxy-5-methoxyphenyl)acetonitrile: This compound shares similar functional groups but has a different core structure.
2-Bromo-4,5-dimethoxyphenylacetonitrile: Another related compound with similar substituents but different overall structure.
1-(3-Bromo-4-methoxyphenyl)acetone: This compound has a similar aromatic ring system but lacks the chromeno[2,3-c]pyrrole ring.
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and a unique ring system, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H18BrNO5 |
---|---|
Molecular Weight |
444.3 g/mol |
IUPAC Name |
1-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-propyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C21H18BrNO5/c1-3-8-23-17(11-9-13(22)19(25)15(10-11)27-2)16-18(24)12-6-4-5-7-14(12)28-20(16)21(23)26/h4-7,9-10,17,25H,3,8H2,1-2H3 |
InChI Key |
VNULTAQBPCHZFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=C(C(=C4)Br)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.